molecular formula C7H17Br2N B3056072 (4-Bromobutyl)trimethylammonium bromide CAS No. 6875-49-6

(4-Bromobutyl)trimethylammonium bromide

Cat. No.: B3056072
CAS No.: 6875-49-6
M. Wt: 275.02 g/mol
InChI Key: ZQKJDSWJSPZYNR-UHFFFAOYSA-M
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Description

(4-Bromobutyl)trimethylammonium bromide: is a quaternary ammonium compound with the chemical formula C7H17Br2N . It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromobutyl)trimethylammonium bromide can be synthesized through the reaction of trimethylamine with 1,4-dibromobutane . The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions. The reaction can be represented as follows:

(CH3)3N+Br(CH2)4Br(CH3)3N(CH2)4Br+HBr\text{(CH}_3\text{)}_3\text{N} + \text{Br(CH}_2\text{)}_4\text{Br} \rightarrow \text{(CH}_3\text{)}_3\text{N(CH}_2\text{)}_4\text{Br} + \text{HBr} (CH3​)3​N+Br(CH2​)4​Br→(CH3​)3​N(CH2​)4​Br+HBr

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: (4-Bromobutyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be substituted by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or thiols.

    Elimination Reactions: The major product is typically an alkene.

Scientific Research Applications

Chemistry: (4-Bromobutyl)trimethylammonium bromide is used as a phase transfer catalyst in various organic synthesis reactions. It facilitates the transfer of reactants between aqueous and organic phases, increasing the reaction rate and yield.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of quaternary ammonium salts with antimicrobial properties.

Industry: Industrially, this compound is used in the production of polymers, surfactants, and other specialty chemicals. It is also employed in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The mechanism of action of (4-Bromobutyl)trimethylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases by forming a complex with the reactant, allowing it to dissolve in the organic phase. This increases the reaction rate and efficiency.

In biological systems, the quaternary ammonium group interacts with negatively charged biomolecules, such as cell membranes, leading to disruption of membrane integrity and antimicrobial effects.

Comparison with Similar Compounds

  • (4-Bromobutyl)triphenylphosphonium bromide
  • (2-Bromoethyl)trimethylammonium bromide
  • (3-Bromopropyl)trimethylammonium bromide

Comparison: (4-Bromobutyl)trimethylammonium bromide is unique due to its specific structure, which provides optimal balance between hydrophobic and hydrophilic properties. This makes it an effective phase transfer catalyst compared to other similar compounds. Additionally, its quaternary ammonium group imparts strong antimicrobial properties, making it useful in various applications.

Properties

IUPAC Name

4-bromobutyl(trimethyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BrN.BrH/c1-9(2,3)7-5-4-6-8;/h4-7H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKJDSWJSPZYNR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCBr.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570056
Record name 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6875-49-6
Record name 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-bromobutyl)trimethylammonium bromide was prepared by the reaction of trimethylamine and 1,4-dibromobutane in methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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